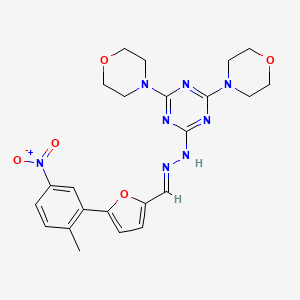![molecular formula C16H22ClN3O2 B5887775 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)
1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, also known as JNJ-40411813, is a small molecule that has been developed as a potential treatment for various disorders. This compound has gained significant attention due to its potential therapeutic benefits, and in
Mecanismo De Acción
1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking this receptor, this compound can modulate dopamine signaling and potentially improve symptoms of various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been found to increase dopamine release in the brain and improve motor function in Parkinson's disease models. Additionally, this compound has been shown to reduce symptoms of schizophrenia and depression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is its selectivity for the dopamine D3 receptor, which can improve the specificity of experiments targeting this receptor. However, one limitation of this compound is its relatively low potency, which may require higher concentrations in experiments.
Direcciones Futuras
There are several future directions for research on 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide. One potential area of investigation is its potential use in combination with other drugs for the treatment of various disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis method of 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide involves a series of chemical reactions that convert starting materials into the final product. The synthesis begins with the reaction of 3-chloro-2-methyl aniline with ethyl acetoacetate, which forms a beta-ketoester intermediate. This intermediate is then converted into the desired compound through a series of reactions involving piperidine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been studied for its potential therapeutic benefits in various disorders, including Parkinson's disease, schizophrenia, and depression. In preclinical studies, this compound has shown promising results in improving motor function in Parkinson's disease models and reducing symptoms of schizophrenia and depression.
Propiedades
IUPAC Name |
1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-13(17)3-2-4-14(11)19-15(21)7-10-20-8-5-12(6-9-20)16(18)22/h2-4,12H,5-10H2,1H3,(H2,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSNGDLBTYORSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640905 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)
![N-[3-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5887703.png)




methylene diacetate](/img/structure/B5887748.png)



![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)

